1,6- vs 1,8-Dialdehyde Isomers: Differential Binding Geometry Enables Ratiometric ATP Sensing
In a direct head-to-head comparison, macrocycles synthesized from 1,6-pyrenedicarboxaldehyde and 1,8-pyrenedicarboxaldehyde exhibit distinct binding selectivities. The 1,6-isomer-derived cyclophane showed a ratiometric fluorescence response to ATP, whereas the 1,8-isomer-derived cyclophane demonstrated superior selectivity for ATP under identical conditions [1]. This demonstrates that the substitution pattern dictates the geometry of the macrocyclic cavity, which in turn determines guest binding affinity and signal transduction.
| Evidence Dimension | ATP Binding Selectivity in Macrocyclic Cyclophanes |
|---|---|
| Target Compound Data | 1,6-Pyrenedicarboxaldehyde-derived cyclophane: Ratiometric fluorescent response to ATP |
| Comparator Or Baseline | 1,8-Pyrenedicarboxaldehyde-derived cyclophane: Best selectivity for ATP among tested compounds |
| Quantified Difference | Qualitative: 1,6-isomer exhibits ratiometric response; 1,8-isomer exhibits highest selectivity (quantitative selectivity ratio not reported) |
| Conditions | Fluorescence titration in aqueous media; cyclophanes formed with 2,2'-diaminodiethylamine or 2-(2-aminoethoxy)ethylamine spacers [1] |
Why This Matters
For sensor development, the choice between 1,6- and 1,8-dialdehyde isomers directly impacts detection mechanism (ratiometric vs. selective turn-on/off), a critical procurement consideration for assay design.
- [1] Agafontsev, A. M., Shumilova, T. A., Oshchepkov, A. S., Hampel, F., & Kataev, E. A. (2020). Ratiometric Detection of ATP by Fluorescent Cyclophanes with Bellows-Type Sensing Mechanism. Chemistry – A European Journal, 26(44), 9991-9997. doi:10.1002/chem.202001523 View Source
